molecular formula C5H10O3 B3387239 (3S)-3-hydroxypentanoic acid CAS No. 79516-59-9

(3S)-3-hydroxypentanoic acid

Cat. No.: B3387239
CAS No.: 79516-59-9
M. Wt: 118.13 g/mol
InChI Key: REKYPYSUBKSCAT-BYPYZUCNSA-N
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Description

(3S)-3-Hydroxypentanoic acid is an organic compound with the molecular formula C5H10O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image This compound is part of the hydroxy acids family, which are known for their hydroxyl and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-hydroxypentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-oxopentanoic acid using chiral catalysts. This method ensures the production of the (3S) enantiomer with high enantiomeric purity. Another method involves the enzymatic reduction of 3-oxopentanoic acid using specific dehydrogenases that favor the formation of the (3S) enantiomer.

Industrial Production Methods: In an industrial setting, this compound can be produced through biotechnological processes involving microbial fermentation. Certain strains of bacteria can be engineered to produce this compound from renewable feedstocks, making the process more sustainable and cost-effective. The fermentation broth is then subjected to downstream processing, including extraction and purification, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Hydroxypentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The hydroxyl group of this compound can be oxidized to form 3-oxopentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxyl group can be reduced to form (3S)-3-hydroxypentanol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: 3-Oxopentanoic acid

    Reduction: (3S)-3-Hydroxypentanol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

(3S)-3-Hydroxypentanoic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in the production of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its role in metabolic pathways, particularly in the context of fatty acid metabolism. It serves as a model compound for understanding enzyme-substrate interactions.

    Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive molecules.

    Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-hydroxypentanoic acid involves its interaction with specific enzymes and receptors in biological systems. In metabolic pathways, it acts as a substrate for enzymes involved in fatty acid oxidation and synthesis. The hydroxyl and carboxyl groups play crucial roles in its binding to enzyme active sites, facilitating various biochemical transformations.

Comparison with Similar Compounds

    (3R)-3-Hydroxypentanoic acid: The enantiomer of (3S)-3-hydroxypentanoic acid, differing only in the spatial arrangement of the hydroxyl group.

    3-Hydroxybutanoic acid: A shorter-chain hydroxy acid with similar chemical properties but different biological roles.

    3-Hydroxyhexanoic acid: A longer-chain hydroxy acid with distinct applications in polymer synthesis and biochemistry.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications in asymmetric synthesis and chiral resolution processes. Additionally, its role in metabolic pathways and potential therapeutic applications set it apart from other hydroxy acids.

Properties

IUPAC Name

(3S)-3-hydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKYPYSUBKSCAT-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79516-59-9
Record name 3-Hydroxypentanoic acid, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-HYDROXYPENTANOIC ACID, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SN90Z7RSH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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